9-(Trifluoromethyl)acridine
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Overview
Description
9-(Trifluoromethyl)acridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities and industrial applications . The trifluoromethyl group at the 9-position of the acridine ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Trifluoromethyl)acridine typically involves the reaction of 2-(trifluoromethyl)aniline with ortho-methyl-substituted aromatic Grignard reagents . The reaction conditions often include the use of zinc chloride as a catalyst and benzoic acid as a reagent . Another method involves the ortho-lithiation–cyclization sequence, where ortho-lithiated anilines react with benzoyl chloride under acidic conditions to form the acridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(Trifluoromethyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and various substituted acridines .
Scientific Research Applications
9-(Trifluoromethyl)acridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)acridine involves its interaction with biological targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(Trifluoromethyl)acridine include:
- 9-Phenylacridine
- 9-Carboxyacridine
- 9-Aminoacridine
Uniqueness
The presence of the trifluoromethyl group at the 9-position of the acridine ring makes this compound unique. This group enhances the compound’s chemical stability and biological activity compared to other acridine derivatives . The trifluoromethyl group also increases the lipophilicity of the compound, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C14H8F3N |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
9-(trifluoromethyl)acridine |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
GNMKVUOFTPOYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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